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Introduction
Woodtide is a synthetic peptide substrate widely utilized for the in vitro assessment of the

enzymatic activity of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK)

family. The sequence of Woodtide is derived from the phosphorylation site of the transcription

factor Forkhead box protein O1 (FOXO1, also known as FKHR), a known physiological

substrate of DYRK kinases. The peptide sequence is KKISGRLSPIMTEQ-NH2. The two lysine

residues at the N-terminus facilitate the binding of the peptide to phosphocellulose paper, a

critical feature for radiometric assays.[1][2] These application notes provide detailed protocols

for using Woodtide in both radiometric and non-radiometric DYRK activity assays, along with

relevant quantitative data and pathway information.

Principle of the Assay
The fundamental principle of a kinase assay using Woodtide is to measure the transfer of a

phosphate group from a phosphate donor, typically adenosine triphosphate (ATP), to a specific

serine or threonine residue within the Woodtide peptide, catalyzed by a DYRK family kinase.

The extent of this phosphorylation event can be quantified using various methods, including the

incorporation of radioactive phosphate or the detection of the phosphorylated peptide through

mass spectrometry or antibody-based approaches.
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Materials and Reagents
Woodtide Peptide: Lyophilized powder, store at -20°C. Reconstitute in sterile water or a

suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a stock concentration of 1-10 mM.

DYRK Kinase: Recombinant active DYRK enzyme (e.g., DYRK1A, DYRK1B, DYRK2).

Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

ATP: Stock solution (e.g., 10 mM) in sterile water.

[γ-³³P]ATP or [γ-³²P]ATP: For radiometric assays.

P81 Phosphocellulose Paper: For radiometric assays.

Phosphoric Acid (0.5% or 75 mM): For washing P81 paper in radiometric assays.

Scintillation Counter and Scintillation Fluid: For radiometric assays.

Mass Spectrometer (e.g., MALDI-QqQ): For non-radiometric assays.

α-Cyano-4-hydroxycinnamic acid (CHCA) matrix: For MALDI-MS.

Trifluoroacetic acid (TFA): For sample preparation in mass spectrometry.

Microplates: 96-well or 384-well plates suitable for the assay format.

Incubator: Capable of maintaining 30°C.

Pipettes and tips.

Experimental Protocols
Protocol 1: Radiometric Filter Binding Assay
This protocol is a robust and sensitive method for measuring DYRK kinase activity by

quantifying the incorporation of a radiolabeled phosphate group into Woodtide.

1. Reaction Setup:
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a. Prepare a master mix containing the following components per reaction (final volume of 25

µL):

Component Final Concentration Volume per reaction (µL)

Kinase Assay Buffer (5X) 1X 5

Woodtide (1 mM) 50 µM 1.25

Active DYRK Kinase e.g., 1-10 ng Variable

Test Inhibitor or DMSO Variable 2.5

Sterile Water - Up to 20

b. Add the master mix to each well of a microplate.

c. To initiate the reaction, add 5 µL of ATP mix containing:

500 µM "cold" ATP
0.5 µCi [γ-³³P]ATP

d. The final ATP concentration will be 100 µM.

2. Incubation:

a. Incubate the reaction plate at 30°C for a predetermined time (e.g., 20-60 minutes). The

optimal incubation time should be determined empirically to ensure the reaction is within the

linear range.

3. Stopping the Reaction and Spotting:

a. Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled 2 cm x 2 cm

square of P81 phosphocellulose paper.

4. Washing:

a. Immediately place the P81 paper squares in a beaker containing 0.5% phosphoric acid. b.

Wash the papers three to four times with gentle agitation for 5-10 minutes per wash in fresh
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0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP. c. Perform a final wash with

acetone to aid in drying.

5. Quantification:

a. Allow the P81 papers to air dry completely. b. Place each dried paper square into a

scintillation vial with an appropriate volume of scintillation fluid. c. Measure the incorporated

radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional

to the kinase activity.

Protocol 2: Non-Radiometric Mass Spectrometry-Based
Assay
This method offers a non-radioactive alternative for quantifying DYRK activity by directly

measuring the formation of the phosphorylated Woodtide peptide.

1. Reaction Setup:

a. Prepare the kinase reaction as described in Protocol 1, step 1a, but using only non-

radiolabeled ("cold") ATP at a final concentration of 100 µM.

2. Incubation:

a. Incubate the reaction plate at 30°C for a suitable time, determined by initial time-course

experiments.

3. Reaction Termination:

a. Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

4. Sample Preparation for MALDI-MS:

a. On a MALDI target plate, spot 1 µL of the terminated reaction mixture. b. Immediately add 1

µL of a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50%

acetonitrile/0.1% TFA. c. Allow the spot to air dry completely.

5. Data Acquisition and Analysis:
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a. Analyze the samples using a MALDI-QqQ mass spectrometer in multiple-reaction monitoring

(MRM) mode. b. Monitor the specific precursor-to-product ion transitions for both the

unphosphorylated and phosphorylated Woodtide peptides. c. The ratio of the phosphorylated

product to the unphosphorylated substrate is used to determine the extent of the kinase

reaction and thereby the enzyme activity.

Data Presentation
Quantitative Data for Woodtide in DYRK Assays

Parameter Value DYRK Isoform Assay Type Reference

Peptide

Sequence

KKISGRLSPIMT

EQ-NH2
N/A N/A [1][2]

Molecular Weight ~1747 g/mol N/A N/A N/A

Typical Substrate

Concentration
50 µM

DYRK1B,

dDYRK2, MNB
Radiometric [3]

Km (ATP) 25 µM DYRK1A Radiometric N/A

Note: The Km value of Woodtide for DYRK kinases is not readily available in the searched

literature. Researchers may need to determine this empirically for their specific assay

conditions.

IC₅₀ Values of Inhibitors Determined in DYRK1A Assays
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for various

compounds against DYRK1A. While the specific substrate used was not always Woodtide,

these values provide a useful reference for inhibitor studies.
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Inhibitor IC₅₀ (nM) Assay Type Reference

Fisetin 149.5 Not specified

Kaempferol 296.3 Not specified

Isorhamnetin 418 Not specified

Morin 478.4 Not specified

Myricetin 633.2 Not specified

Luteolin 797.8 Not specified

Quercetin 737.9 Not specified

Curcumin 2350 Not specified

Harmine ~100 Not specified N/A

EGCG 215 ELISA [1]

Harmine 107 ELISA [1]

Visualization
DYRK1A Signaling Pathway
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Caption: Simplified DYRK1A signaling pathway.

Experimental Workflow for a Radiometric DYRK Activity
Assay
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Caption: Radiometric DYRK assay workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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